4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine typically involves the reaction of 4-bromo-1,3-dimethyl-1H-pyrazole with morpholine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The specific conditions depend on the desired reaction and the reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives .
Scientific Research Applications
4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the biological activity of pyrazole derivatives.
Industry: Limited use in specialized industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1,3-dimethyl-1H-pyrazole: A precursor in the synthesis of 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine.
(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol: Another pyrazole derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a pyrazole ring and a morpholine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H14BrN3O2 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
(4-bromo-2,5-dimethylpyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H14BrN3O2/c1-7-8(11)9(13(2)12-7)10(15)14-3-5-16-6-4-14/h3-6H2,1-2H3 |
InChI Key |
WVFVKFKVERLYFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)N2CCOCC2)C |
Origin of Product |
United States |
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